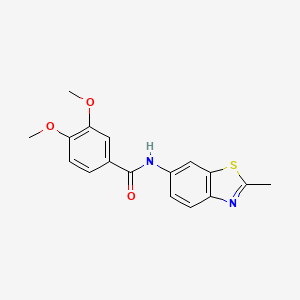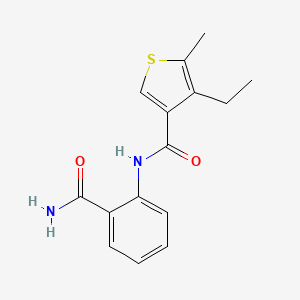![molecular formula C21H17N3 B1222482 9-[2-(1H-benzimidazol-2-yl)ethyl]carbazole](/img/structure/B1222482.png)
9-[2-(1H-benzimidazol-2-yl)ethyl]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRD6340 is a small molecule compound that has been studied for its potential therapeutic applications, particularly in the field of cancer research. It is known for its ability to inhibit specific molecular targets, making it a valuable tool in the study of cancer cell biology and the development of new cancer treatments .
Scientific Research Applications
BRD6340 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study various chemical reactions and mechanisms.
Biology: It is used to investigate the biological pathways and molecular targets involved in cancer cell proliferation and survival.
Medicine: It has potential therapeutic applications in the treatment of cancer and other diseases.
Industry: It is used in the development of new drugs and therapeutic agents.
Preparation Methods
The preparation of BRD6340 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
BRD6340 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Mechanism of Action
The mechanism of action of BRD6340 involves its interaction with specific molecular targets, leading to the inhibition of key pathways involved in cancer cell proliferation and survival. This includes the inhibition of certain enzymes and signaling pathways that are critical for the growth and survival of cancer cells .
Comparison with Similar Compounds
BRD6340 is unique in its ability to inhibit specific molecular targets, making it a valuable tool in cancer research. Similar compounds include:
BRD9876: Another small molecule with similar inhibitory effects.
BRD9647: Known for its potential therapeutic applications in cancer treatment.
BRD4132: Used in the study of cancer cell biology and the development of new cancer treatments.
BRD6340 stands out due to its specific molecular interactions and the pathways it targets, making it a unique and valuable compound in scientific research .
Properties
Molecular Formula |
C21H17N3 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
9-[2-(1H-benzimidazol-2-yl)ethyl]carbazole |
InChI |
InChI=1S/C21H17N3/c1-5-11-19-15(7-1)16-8-2-6-12-20(16)24(19)14-13-21-22-17-9-3-4-10-18(17)23-21/h1-12H,13-14H2,(H,22,23) |
InChI Key |
JOYQBQFJPLXICC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC4=NC5=CC=CC=C5N4 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-methyl-N-[1-(phenylmethyl)-4-piperidinyl]-4-thieno[2,3-d]pyrimidinamine](/img/structure/B1222404.png)
![1-(4-Fluorophenyl)-3-[2-methyl-5-(1-piperidinylsulfonyl)-3-furanyl]urea](/img/structure/B1222405.png)
![N-tert-butyl-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B1222406.png)
AMINO]ACETATE](/img/structure/B1222408.png)
![2,2-dimethyl-N-[[4-(pyridin-4-ylmethyl)anilino]-sulfanylidenemethyl]propanamide](/img/structure/B1222412.png)
![2-[[2-[(3,7-Dimethyl-2-quinolinyl)thio]-1-oxoethyl]amino]-4,5-dimethoxybenzoic acid](/img/structure/B1222415.png)

![4-methoxy-N-[2-(4-morpholinyl)phenyl]-3-nitrobenzamide](/img/structure/B1222417.png)
![2-(4-bromophenoxy)-N-[(2-hydroxy-5-methylanilino)-sulfanylidenemethyl]acetamide](/img/structure/B1222418.png)
![4-tert-butyl-N-[2,5-dimethoxy-4-[[1-oxo-2-(1-piperidinyl)ethyl]amino]phenyl]benzamide](/img/structure/B1222419.png)
![3-(4-phenylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B1222420.png)
